molecular formula C12H14ClNO B3180678 1-(3-Chlorobenzyl)piperidin-4-one CAS No. 247206-81-1

1-(3-Chlorobenzyl)piperidin-4-one

Cat. No. B3180678
CAS RN: 247206-81-1
M. Wt: 223.7 g/mol
InChI Key: MXMSLXHSQYHTJL-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)piperidin-4-one, also known as 3-Cl-PMK or 3-Chlorophenyl-2-methyl-2-propen-1-one, is a chemical compound that belongs to the class of piperidinone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, forensic science, and material science.

Mechanism of Action

The exact mechanism of action of 1-(3-Chlorobenzyl)piperidin-4-one is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as serotonin and dopamine. This compound has been shown to bind to the serotonin transporter and inhibit the reuptake of serotonin, leading to an increase in its concentration in the synaptic cleft.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Chlorobenzyl)piperidin-4-one can produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. However, the exact nature and extent of these effects depend on various factors, such as the dose, route of administration, and individual susceptibility.

Advantages and Limitations for Lab Experiments

1-(3-Chlorobenzyl)piperidin-4-one has several advantages as a research tool. It is relatively easy to synthesize and has a high purity, which makes it suitable for various analytical techniques, such as spectroscopy and chromatography. However, this compound also has some limitations. Its psychoactive properties make it a controlled substance, which restricts its availability and use in some countries. Furthermore, the potential health risks associated with its use require strict safety measures to be implemented in the laboratory.

Future Directions

1-(3-Chlorobenzyl)piperidin-4-one has several potential future directions for research. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Another area of research is the development of new synthetic routes and modifications of the molecule to improve its pharmacological properties. Additionally, this compound can be used as a precursor for the synthesis of various novel psychoactive substances, which require further investigation for their potential applications and risks.

Scientific Research Applications

1-(3-Chlorobenzyl)piperidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Furthermore, this compound has been identified as a precursor for the synthesis of various psychoactive substances, such as MDMA and MDA.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMSLXHSQYHTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzyl)piperidin-4-one

Synthesis routes and methods

Procedure details

1-(3-Chlorobenzyl)-4-piperidone is prepared from 4-piperidone and 3-chlorobenzyl chloride essentially as described above in Example 38, Scheme C, step a.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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